molecular formula C9H14O2 B100808 Ethyl 3-methylcyclopent-3-ene-1-carboxylate CAS No. 15215-84-6

Ethyl 3-methylcyclopent-3-ene-1-carboxylate

Cat. No.: B100808
CAS No.: 15215-84-6
M. Wt: 154.21 g/mol
InChI Key: DPGZDBYEZILPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methylcyclopent-3-ene-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

15215-84-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl 3-methylcyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-3-11-9(10)8-5-4-7(2)6-8/h4,8H,3,5-6H2,1-2H3

InChI Key

DPGZDBYEZILPOW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC=C(C1)C

Canonical SMILES

CCOC(=O)C1CC=C(C1)C

Synonyms

3-Cyclopentene-1-carboxylic acid, 3-methyl-, ethyl ester (8CI,9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a refluxing stirred solution of the 2-Allyl-4-methyl-pent-4-enoic acid ethyl ester (364 mg, 2.0 mmol) in CH2Cl2 (100 mL, 0.02 M solution) was added drop wise a solution of the tricyclohexylphosphine (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene)(benzylidine)ruthenium(IV)dichloride (85 mg, 0.1 mmol) in CH2Cl2 (3.0 mL). After 50 min, the reaction mixture was cooled to room temperature, concentrated and purified on silica gel bond elute using EtOAc/hexane (1:20) as an eluent furnished the 3-Methyl-cyclopent-3-enecarboxylic acid ethyl ester (286 mg, 93% yield) as an oil. 1H NMR (CDCl3, 400 MHz), 5.25 (brs, 1H), 4.17 (q, J=7.1 Hz, 2H), 3.2-3.1 (m, 1H), 2.65-2.46 (m, 4H), 1.74 (s, 3H), 1.28 (t, J=7.1 Hz, 3H).
Name
2-Allyl-4-methyl-pent-4-enoic acid ethyl ester
Quantity
364 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
tricyclohexylphosphine (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene)(benzylidine)ruthenium(IV)dichloride
Quantity
85 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

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